2-(Oxan-4-yl)ethylazanium;chloride
Description
2-(Oxan-4-yl)ethylazanium;chloride is a quaternary ammonium salt characterized by an oxane (tetrahydrofuran-derived) ring linked to an ethylazanium group and a chloride counterion. Such compounds are often explored for pharmaceutical applications, including drug delivery or antimicrobial activity, due to their ability to interact with biological membranes .
Properties
IUPAC Name |
2-(oxan-4-yl)ethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h7H,1-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGRVAAEDDBHCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
2-(Oxan-4-yl)ethylazanium;chloride
- Core structure : Oxan-4-yl (tetrahydropyran) ring + ethylazanium group.
- Key features : The oxane ring provides conformational stability, while the ethylazanium group contributes to cationic character, enhancing solubility in polar solvents.
Comparison Compounds
Xylazine Hydrochloride (CAS 23076-35-9)
- Structure : Contains a 1,3-thiazine ring instead of oxane, with a xylidine substituent.
- Molecular formula : C₁₂H₁₆N₂S·HCl.
- Applications : Veterinary sedative; differs in bioactivity due to the thiazine ring’s electron-rich sulfur atom, which enhances CNS penetration .
2-(3-Methoxy-4-phenylmethoxyphenyl)ethylazanium;chloride Structure: Aromatic phenyl groups with methoxy and benzyloxy substituents. Molecular formula: C₁₆H₁₈ClNO₂. Key difference: Enhanced lipophilicity due to aromatic rings, reducing aqueous solubility compared to oxan-4-yl derivatives .
2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride (CAS 4210-74-6) Structure: Chlorophenoxyacetyl ester linked to diethylazanium. Molecular formula: C₁₄H₂₁Cl₂NO₃. Properties: Higher molecular weight (322.2 g/mol) and rotatable bonds (9) increase flexibility but may reduce membrane permeability .
[2-(3-Chloroanilino)-2-oxoethyl]-ethylazanium chloride (CAS 110332-98-4) Structure: Chloroanilino group + ethylazanium. Applications: Intermediate in pharmaceutical synthesis; the chloro-substituted aromatic ring introduces electrophilic reactivity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Polar Surface Area (Ų) | Rotatable Bonds | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~179.6 (estimated) | ~40 | 3 | Oxane, azanium, chloride |
| Xylazine Hydrochloride | 268.8 | 32.3 | 2 | Thiazine, xylidine |
| 2-(3-Methoxy-4-phenylmethoxyphenyl)ethylazanium;chloride | 299.8 | 40.4 | 5 | Phenyl, methoxy, benzyloxy |
| 2-[2-(4-Chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride | 322.2 | 40 | 9 | Chlorophenoxy, ester |
Notes:
- The oxan-4-yl derivative’s lower molecular weight and fewer rotatable bonds suggest superior membrane permeability compared to bulkier analogs like the chlorophenoxyacetyl derivative .
- Thiazine-based compounds (e.g., Xylazine) exhibit unique pharmacokinetics due to sulfur’s electronegativity, enabling faster tissue distribution .
Stability Considerations :
- Quaternary ammonium salts with aromatic substituents (e.g., benzyloxy groups) are prone to oxidative degradation, whereas oxan-4-yl derivatives may exhibit better thermal stability due to the saturated ring .
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